

An In-depth Technical Guide to 2-Thienyl Disulfide for Advanced Research

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Compound of Interest

Compound Name: 2-Thienyl disulfide

Cat. No.: B1584605

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Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Thienyl Disulfide** (CAS No. 6911-51-9), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, characterization, and critical role as a building block in modern pharmaceutical science, grounded in the principles of redox chemistry and targeted drug design.

Core Compound Identification and Properties

2-Thienyl disulfide, also known as di(2-thienyl) disulfide, is a symmetrical disulfide derived from two thiophene-2-thiol units. Its thiophene rings make it a valuable precursor for a variety of heterocyclic compounds, while the disulfide linkage provides unique redox-responsive properties that are increasingly exploited in advanced drug delivery systems.^{[1][2]}

Key Identifiers and Physicochemical Data

Parameter	Value	Reference(s)
CAS Number	6911-51-9	[1][3][4][5]
Molecular Formula	C ₈ H ₆ S ₄	[3][4][5]
Molecular Weight	230.39 g/mol	[3][4]
Synonyms	Di(2-thienyl) disulfide, 2,2'-Dithienyl Disulfide, Bis(2-thienyl) disulfide	[4]
Appearance	Light yellow to yellow-green crystalline powder	
Melting Point	55-60 °C	[3]
Boiling Point	132 °C @ 0.1 mmHg	[1]
Solubility	Soluble in many organic solvents like THF, DCM, and acetone. Poorly soluble in water.	

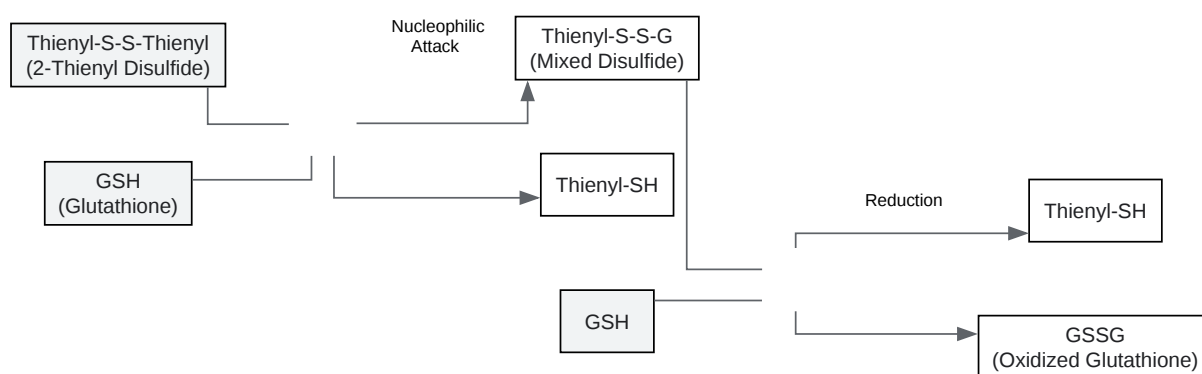
The Disulfide Bridge: A Locus of Reactivity and Biological Relevance

The S-S bond is the central functional group of **2-thienyl disulfide** and is fundamental to its utility. Unlike robust carbon-carbon bonds, the disulfide linkage is a dynamic covalent bond, susceptible to cleavage under reductive conditions.[2] This reactivity is not a liability but a key feature leveraged in drug development.

In biological systems, a significant redox potential gradient exists between the oxidizing extracellular environment and the highly reducing intracellular environment, which is rich in glutathione (GSH). This natural biological dichotomy is exploited in the design of "smart" drug delivery systems. Disulfide-containing linkers, such as those that can be derived from **2-thienyl disulfide**, remain stable in circulation but are rapidly cleaved inside cells, releasing a therapeutic payload precisely at the target site. This mechanism minimizes off-target effects and enhances the therapeutic index of potent drugs.

Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond is primarily mediated by thiol-disulfide exchange with endogenous glutathione. The process involves a nucleophilic attack by a thiolate anion (GS^-) on one of the sulfur atoms of the disulfide, leading to the formation of a mixed disulfide and the release of a thiophene-2-thiolate. A second GSH molecule can then reduce this mixed disulfide, completing the release and regenerating oxidized glutathione (GSSG).



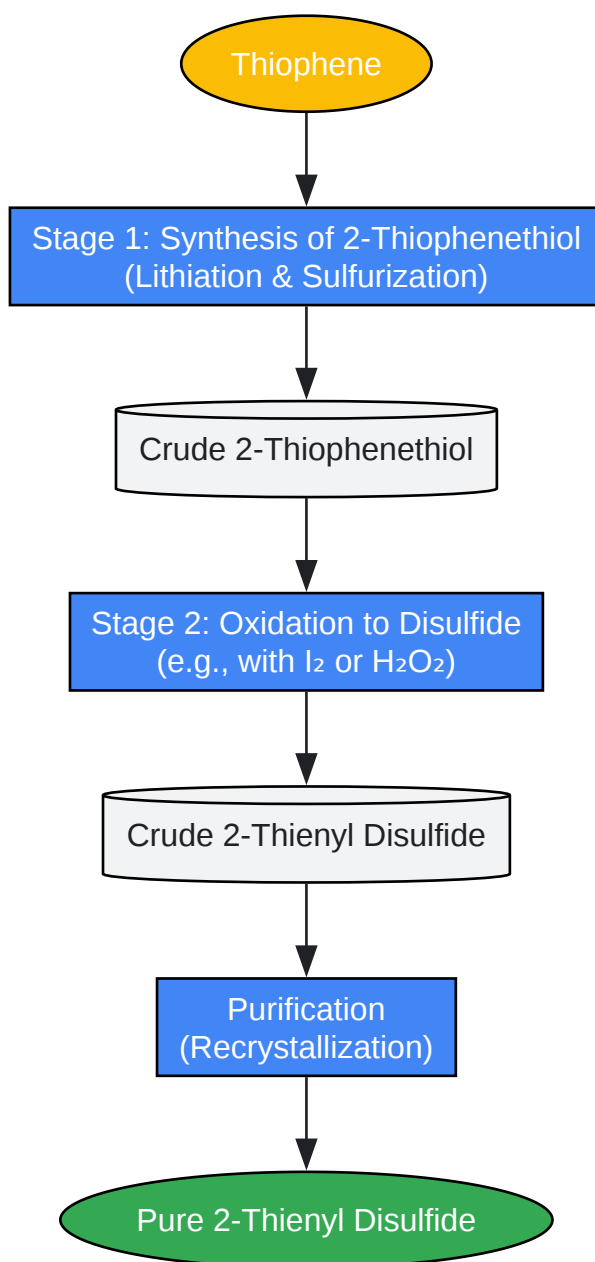
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Caption: Thiol-Disulfide Exchange Mechanism with Glutathione.

Synthesis and Purification Protocols

The most direct and common synthesis of **2-thienyl disulfide** is the oxidative coupling of its precursor, 2-thiophenethiol. The following section details a robust, two-stage workflow for its preparation and purification, starting from thiophene.

Workflow Overview



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Caption: Synthesis and Purification Workflow for **2-Thienyl Disulfide**.

Stage 1: Synthesis of 2-Thiophenethiol

This protocol is adapted from established organometallic procedures for the functionalization of thiophene.^[6] The causality behind this choice is the high regioselectivity of lithiation at the 2-position of the thiophene ring.

Materials:

- Thiophene (0.67 mole)
- Anhydrous Tetrahydrofuran (THF), 500 mL
- n-Butyllithium (n-BuLi) in pentane (1.35 M, 0.662 mole)
- Powdered Sulfur (0.638 g-atom)
- 4 N Sulfuric Acid
- Diethyl ether
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** In a 3-L three-necked flask under a dry nitrogen atmosphere, charge the THF and thiophene. Cool the mixture to $-40\text{ }^{\circ}\text{C}$ using an acetone/dry ice bath.
- **Lithiation:** Add the n-BuLi solution dropwise over 5 minutes, maintaining the temperature between $-30\text{ }^{\circ}\text{C}$ and $-20\text{ }^{\circ}\text{C}$. Stir for 1 hour at this temperature to ensure complete formation of 2-thienyllithium.
- **Sulfurization:** Cool the reaction mixture to $-70\text{ }^{\circ}\text{C}$ and add the powdered sulfur in a single portion. Stir for 30 minutes, allowing the temperature to rise to $-10\text{ }^{\circ}\text{C}$.
- **Quench and Extraction:** Carefully pour the reaction mixture into 1 L of rapidly stirred ice water. This hydrolyzes the lithium thiolate. Separate the organic layer and extract the aqueous layer with three 100-mL portions of water.
- **Acidification and Isolation:** Combine all aqueous layers, chill in an ice bath, and carefully acidify with 4 N sulfuric acid to protonate the thiolate. Immediately extract the aqueous phase with three 200-mL portions of diethyl ether.
- **Drying and Concentration:** Combine the ether extracts, wash twice with water to remove residual acid and THF, and dry over anhydrous sodium sulfate. Remove the ether via rotary

evaporation to yield crude 2-thiophenethiol as a golden-brown oil. The product can be further purified by vacuum distillation.[6]

Stage 2: Oxidative Coupling to 2-Thienyl Disulfide

This stage employs a mild oxidant to selectively form the S-S bond without over-oxidation or side reactions on the thiophene ring. Iodine is a classic and effective choice for this transformation.

Materials:

- Crude 2-Thiophenethiol from Stage 1
- Ethanol
- Iodine (I₂)
- Saturated Sodium Thiosulfate solution

Procedure:

- Dissolution: Dissolve the crude 2-thiophenethiol in ethanol.
- Oxidation: While stirring at room temperature, add a solution of iodine in ethanol dropwise. The reaction progress can be monitored by the persistence of the brown iodine color. Continue addition until a faint, stable brown color remains.
- Quench: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine, until the solution becomes colorless.
- Precipitation: Add water to the reaction mixture to precipitate the crude **2-thienyl disulfide**, which is less soluble in the aqueous ethanol mixture.
- Isolation: Collect the solid product by vacuum filtration and wash with water.

Purification: Recrystallization

Recrystallization is the definitive method for purifying the solid product. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system is often effective.

Solvent System: Ethanol and Water.

Procedure:

- Dissolve the crude **2-thienyl disulfide** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Compound Characterization and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected analytical signatures for **2-thienyl disulfide**.

Mass Spectrometry (MS)

- Expected M/Z: The electron ionization mass spectrum will show a molecular ion (M^+) peak at approximately $m/z = 230$. The isotopic pattern will be characteristic of a molecule containing four sulfur atoms. Key fragmentation patterns would likely involve the cleavage of the S-S bond and fragmentation of the thiophene rings.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

- Thiophene C-H stretch: $\sim 3100\text{ cm}^{-1}$
- Thiophene C=C stretch: $\sim 1500\text{-}1400\text{ cm}^{-1}$
- C-S stretch: $\sim 700\text{-}600\text{ cm}^{-1}$
- S-S stretch: A weak absorption band is expected around $500\text{-}400\text{ cm}^{-1}$. This peak is often difficult to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As dedicated, published spectra for this specific compound are not readily available in public databases, the following are expert predictions based on the analysis of its chemical structure and known values for thiophene derivatives.

The molecule is symmetrical, which simplifies the expected spectra. There are three unique protons (H3, H4, H5) and four unique carbons (C2, C3, C4, C5) on each thiophene ring.

Predicted ^1H NMR (in CDCl_3 , 400 MHz):

- $\delta \sim 7.4\text{-}7.5\text{ ppm}$ (dd, 1H): Attributed to H5, coupled to both H4 and H3.
- $\delta \sim 7.2\text{-}7.3\text{ ppm}$ (dd, 1H): Attributed to H3, coupled to both H4 and H5.
- $\delta \sim 7.0\text{-}7.1\text{ ppm}$ (dd, 1H): Attributed to H4, coupled to both H3 and H5. Causality: The protons on the thiophene ring will appear as distinct doublets of doublets (dd) due to coupling with their two neighbors. The proton adjacent to the second sulfur atom (H3) and the one furthest away (H5) are expected to be the most deshielded.

Predicted ^{13}C NMR (in CDCl_3 , 101 MHz):

- $\delta \sim 135\text{-}140\text{ ppm}$: Attributed to C2, the carbon atom directly attached to the disulfide bridge. This carbon is expected to be the most deshielded due to the direct attachment to the electronegative sulfur.
- $\delta \sim 128\text{-}130\text{ ppm}$: Attributed to C5.
- $\delta \sim 127\text{-}128\text{ ppm}$: Attributed to C3.

- $\delta \sim 126\text{-}127$ ppm: Attributed to C4.

Safety and Handling

2-Thienyl disulfide requires careful handling in a laboratory setting.

- Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage/irritation.[3]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

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